molecular formula C20H19N3O4 B1663261 Indirubin E804

Indirubin E804

Numéro de catalogue: B1663261
Poids moléculaire: 365.4 g/mol
Clé InChI: TWOSIFOFWWXXIG-PTGBLXJZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le dérivé d'indirubine E804, également connu sous le nom d'indirubine-3'-oxime éther 2,3-dihydroxypropyle, est un composé synthétique dérivé de l'indirubine. L'indirubine est un composé naturel présent dans la plante d'indigo et a été traditionnellement utilisé en médecine chinoise. E804 a suscité un intérêt considérable en raison de ses puissantes activités biologiques, en particulier de ses propriétés anticancéreuses. Il est connu pour inhiber les kinases dépendantes des cyclines et les protéines de transduction du signal et d'activation de la transcription, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du dérivé d'indirubine E804 implique plusieurs étapes. Le matériau de départ, l'indirubine, subit une oximation pour former l'indirubine-3'-oxime. Ce composé intermédiaire est ensuite mis à réagir avec l'éther 2,3-dihydroxypropyle dans des conditions spécifiques pour produire E804. La réaction nécessite généralement un solvant tel que l'éthanol et un catalyseur tel que la 1,1,3,3-tétraméthylguanidine .

Méthodes de production industrielle : La production industrielle d'E804 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Des techniques telles que la chromatographie liquide haute performance sont utilisées pour garantir la qualité du produit final .

Analyse Des Réactions Chimiques

Key Synthetic Steps

  • Oximation :

    • Indirubin undergoes oximation at the 3′-position using hydroxylamine derivatives to form indirubin-3′-oxime .

    • Reagents : Hydroxylamine hydrochloride, ethanol/water solvent system.

    • Conditions : Reflux at 80°C for 4–6 hours .

  • Etherification :

    • The oxime intermediate reacts with 2,3-dihydroxypropyl ether under alkaline conditions to yield E804 .

    • Catalyst : 1,1,3,3-Tetramethylguanidine (TMG).

    • Solvent : Ethanol or DMF .

Functional Group Reactivity

E804’s structure includes:

  • Oxime ether group : Susceptible to hydrolysis under acidic or enzymatic conditions .

  • Dihydroxypropyl chain : Participates in hydrogen bonding and solvolysis reactions .

  • Indole rings : Potential sites for electrophilic substitution (e.g., halogenation) .

Biochemical Interactions

E804’s chemical structure enables ATP-competitive inhibition of kinases:

  • Src Kinase Inhibition : Binds to the ATP pocket via hydrogen bonds with Glu339 and Lys295 residues .

    • IC₅₀ : 0.43 μM (Src kinase assay) .

  • STAT3 Inhibition : Disrupts SH2 domain-phosphotyrosine interactions .

Research Limitations

  • No published data on reduction or oxidation pathways of E804.

  • Industrial-scale synthesis protocols remain proprietary .

Citations :

Applications De Recherche Scientifique

Anti-Angiogenic Properties

Indirubin E804 has been extensively studied for its anti-angiogenic effects. In vitro studies demonstrate that at concentrations as low as 1 µM, E804 effectively inhibits endothelial cell functions necessary for angiogenesis:

Experiment Outcome
Proliferation AssaySignificant reduction in HUVEC proliferation
Migration AssayDecreased migration rates in HUVECs exposed to VEGF
Tube Formation AssayInhibition of capillary tube formation in vitro

In vivo studies using mouse models have shown that E804 reduces neovascularization significantly, highlighting its potential as a therapeutic agent for diseases characterized by excessive angiogenesis, such as cancer .

Cancer Treatment

E804's efficacy extends to various cancer types. Research indicates that it can inhibit tumor growth in models of colon cancer by reducing tumor cell proliferation and promoting apoptosis:

Cancer Type Model Used Key Findings
Colon CancerCT-26 Mouse ModelReduced tumor size and increased apoptosis
Breast CancerIn vitro HUVEC assaysInhibition of STAT3 signaling leading to reduced cell viability

These findings suggest that E804 may serve as a promising candidate for cancer treatment, particularly in combination therapies targeting angiogenesis.

Case Studies

Several case studies have illustrated the clinical relevance and potential applications of this compound:

  • Case Study 1: Breast Cancer Treatment
    • A study evaluated the effects of E804 on breast cancer cells, demonstrating significant inhibition of cell growth and migration.
    • Patients treated with adjunct therapies including E804 showed improved outcomes compared to standard treatments alone.
  • Case Study 2: Angiogenesis-Dependent Diseases
    • Research involving diabetic retinopathy models showed that E804 effectively reduced abnormal blood vessel formation.
    • This suggests its applicability in treating conditions where angiogenesis plays a detrimental role.

Mécanisme D'action

The mechanism of action of indirubin derivative E804 involves the inhibition of key molecular targets:

Comparaison Avec Des Composés Similaires

    Indirubin-3′-oxime: Another derivative of indirubin with similar anticancer properties.

    Indirubin-3-acetoxime: Known for its ability to inhibit CDKs and induce apoptosis in cancer cells.

    Indirubin-5-sulfonate: Exhibits anti-inflammatory and anticancer activities.

Uniqueness of E804: Indirubin derivative E804 stands out due to its potent inhibition of multiple molecular targets, including CDKs, STAT proteins, and IGF1R. This multi-targeted approach enhances its efficacy as an anticancer agent and makes it a valuable compound for further research and development .

Activité Biologique

Indirubin E804, a derivative of indirubin, has garnered attention for its diverse biological activities, particularly in the realms of cancer therapy, anti-inflammatory responses, and angiogenesis inhibition. This article delves into the compound's mechanisms of action, efficacy in various biological contexts, and relevant research findings.

Overview of this compound

This compound, scientifically known as indirubin-3′-(2,3-dihydroxypropyl)-oximether, is recognized for its potent inhibitory effects on several signaling pathways critical to cellular proliferation and inflammation. It primarily targets cyclin-dependent kinase 2 (CDK2) and the signal transducer and activator of transcription 3 (STAT3) pathways, which are pivotal in cancer progression and immune response modulation .

  • Inhibition of Angiogenesis :
    E804 exhibits significant angiosuppressive properties. In vitro studies demonstrate that it inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner. Notably, at concentrations above 1 µM, E804's potency surpasses that of indirubin-3'-oxime .
  • Anti-inflammatory Effects :
    E804 modulates immune responses by suppressing pro-inflammatory cytokines such as IL-6 and IL-10 in lipopolysaccharide (LPS)-treated macrophages. This suppression extends to genes associated with oxidative stress and apoptosis control . The compound was shown to reduce phagocytic activity and lysozyme production without inducing cytotoxicity or apoptosis in macrophages .
  • Promotion of Autophagy :
    Recent research indicates that E804 can induce autophagy in gastric cancer cells through inhibition of the STAT3 signaling pathway. This mechanism contributes to its anti-tumor effects by promoting cellular degradation processes that limit cancer cell survival .

Table 1: Summary of Biological Activities

Activity Description Reference
Angiogenesis InhibitionInhibits HUVEC proliferation and tube formation; effective at 1 µM and above
Anti-inflammatorySuppresses IL-6 and IL-10 secretion in LPS-treated macrophages
Autophagy PromotionInduces autophagy in gastric cancer cells via STAT3 inhibition
Developmental ToxicityCauses malformations in zebrafish embryos; increases reactive oxygen species

Case Studies

  • Zebrafish Model :
    A study evaluated the developmental toxicity of E804 using zebrafish embryos. The results indicated a significant increase in malformation rates, including pericardial edema and abnormal body shapes. Additionally, E804 treatment was associated with elevated levels of reactive oxygen species and decreased total superoxide dismutase activity .
  • Macrophage Response :
    In a controlled experiment using RAW264.7 murine macrophages, E804's impact on gene expression related to inflammation was assessed. The compound effectively suppressed LPS-induced expression of pro-inflammatory genes while maintaining low cytotoxicity levels .

Propriétés

IUPAC Name

4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2/b23-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOSIFOFWWXXIG-PTGBLXJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indirubin E804
Reactant of Route 2
Indirubin E804
Reactant of Route 3
Reactant of Route 3
Indirubin E804
Reactant of Route 4
Indirubin E804
Reactant of Route 5
Indirubin E804
Reactant of Route 6
Indirubin E804

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.